BenchChemオンラインストアへようこそ!

MRS 2957 triethylammonium salt

Purinergic signaling GPCR pharmacology Receptor selectivity

MRS 2957 triethylammonium salt is a highly selective P2Y6 agonist (EC50=12 nM) with 14-fold and 66-fold selectivity over P2Y2/P2Y4, respectively. Unlike endogenous UDP, it eliminates confounding cross-activation for unambiguous P2Y6 signaling studies. Validated in C2C12 myotube glucose uptake and 3T3-L1 adipocyte assays (efficacy comparable to 200 nM insulin); activates AMPK/ACC in pancreatic β-cells. Supplied at ≥98% HPLC purity. Pair with antagonist MRS 2578 (IC50=37 nM) for target validation. Ideal for metabolic research, GPCR screening, and SAR studies.

Molecular Formula C19H28N5O20P3.3(C2H5)3N
Molecular Weight 1042.94
CAS No. 1228271-30-4
Cat. No. B1139103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS 2957 triethylammonium salt
CAS1228271-30-4
SynonymsP1-[5/'(N4-Methoxycytidyl)]-P3-(5/'-uridyl)-triphosphate tri(triethylammonium) salt
Molecular FormulaC19H28N5O20P3.3(C2H5)3N
Molecular Weight1042.94
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRS 2957 Triethylammonium Salt (CAS 1228271-30-4): A Selective P2Y6 Receptor Agonist for Scientific Procurement


MRS 2957 triethylammonium salt (CAS 1228271-30-4), chemically defined as P1-[5'(N4-Methoxycytidyl)]-P3-(5'-uridyl)-triphosphate tri(triethylammonium) salt, is a potent and selective dinucleotide agonist of the P2Y6 purinergic receptor . It belongs to a class of pyrimidine ribonucleotide derivatives engineered for enhanced receptor subtype selectivity [1]. Unlike endogenous agonists such as UDP which exhibit broader P2Y receptor activation, MRS 2957 is designed to specifically probe P2Y6-mediated signaling pathways in research settings.

MRS 2957 Triethylammonium Salt Procurement: Why P2Y6 Agonist Selection Is Non-Interchangeable


Generic substitution among P2Y receptor agonists fails because receptor subtype selectivity profiles, potency, and functional signaling outcomes vary dramatically across compounds. The endogenous agonist UDP (EC50 = 0.30 μM) activates multiple P2Y receptor subtypes including P2Y6, P2Y2, and P2Y4, confounding pathway interpretation [1]. Other P2Y6-targeting agents such as MRS 2693 (EC50 = 0.015 μM) differ in chemical scaffold, solubility, and demonstrated in vivo applications [2]. Without precise, quantitative selectivity data—specifically, the fold-selectivity ratios against off-target P2Y subtypes—a chosen agonist cannot reliably isolate P2Y6-mediated effects. MRS 2957 provides defined selectivity margins (14-fold against P2Y2, 66-fold against P2Y4) that are essential for reproducible, mechanism-specific research .

MRS 2957 Triethylammonium Salt: Quantitative Differentiation Evidence for P2Y6 Agonist Selection


MRS 2957 vs. Endogenous Agonist UDP: Quantified 25-Fold Potency Advantage at P2Y6

MRS 2957 exhibits a 25-fold higher potency at the human P2Y6 receptor compared to the endogenous agonist UDP. While UDP displays an EC50 of 0.30 μM, MRS 2957 achieves an EC50 of 0.012 μM (12 nM) [1]. This potency differential is critical for in vitro studies where lower agonist concentrations minimize off-target nucleotide receptor activation and reduce potential confounding effects from UDP's broader P2Y receptor cross-reactivity. Furthermore, the functional coupling of MRS 2957 to P2Y6 is confirmed by complete blockade with the selective P2Y6 antagonist MRS 2578 (1 μM) in glucose uptake assays [2].

Purinergic signaling GPCR pharmacology Receptor selectivity

MRS 2957 Selectivity Profile: 14-Fold and 66-Fold Discrimination Against P2Y2 and P2Y4 Receptors

MRS 2957 demonstrates substantial selectivity for the P2Y6 receptor over the closely related P2Y2 and P2Y4 subtypes. The compound exhibits 14-fold selectivity against P2Y2 and 66-fold selectivity against P2Y4 . This selectivity profile is a direct result of strategic molecular modifications—specifically, the N4-methoxy group on cytidine and the dinucleotide Cp3U scaffold—that were designed to reduce activation of uridine nucleotide-sensitive P2Y receptors (P2Y2, P2Y4) while maintaining high P2Y6 potency [1]. In contrast, the endogenous agonist UDP lacks this discrimination and activates P2Y2 and P2Y4 at comparable concentrations.

Receptor selectivity Off-target pharmacology P2Y receptor family

MRS 2957 vs. MRS 2964: Structural Analog Comparison Reveals 2.2-Fold Potency Differential

Within the same series of pyrimidine ribonucleotide derivatives, MRS 2957 (N4-methoxy-Cp3U, compound 23) exhibits 2.2-fold higher P2Y6 potency than its closely related analog MRS 2964 (N4-benzyloxy-CDP, compound 15), with EC50 values of 0.012 μM and 0.026 μM, respectively [1]. This differential is attributed to the smaller N4-methoxy substituent in MRS 2957 versus the bulkier N4-benzyloxy group in MRS 2964, which influences interaction with a hydrophobic region near the nucleobase binding pocket as determined by receptor modeling and docking studies [2]. This direct analog comparison establishes MRS 2957 as the more potent tool compound within this chemically defined series.

Structure-activity relationship Chemical probe development P2Y6 agonist design

MRS 2957 Functional Efficacy: Quantified Glucose Uptake Enhancement Comparable to Insulin in Skeletal Muscle Cells

In differentiated C2C12 skeletal muscle cells, MRS 2957 (100 nM) significantly stimulated [³H]2-deoxyglucose uptake, with the effect completely blocked by the P2Y6-selective antagonist MRS 2578 (1 μM) [1]. While direct EC50 values for glucose uptake are not reported, the magnitude of stimulation was comparable to that induced by 200 nM insulin in parallel experiments [2]. Additionally, MRS 2957 (500 nM) activated AMPK in pancreatic β-cells, inducing phosphorylation of acetyl-CoA carboxylase (ACC), a downstream marker of AMPK activity; this activation was abolished by calcium chelation with BAPTA-AM, confirming calcium-dependent signaling [3]. This functional efficacy distinguishes MRS 2957 from antagonists like MRS 2578, which lack intrinsic activity.

Glucose metabolism Metabolic signaling AMPK activation

MRS 2957 Solubility and Storage: Quantitative Handling Parameters for Laboratory Procurement

MRS 2957 triethylammonium salt is supplied as a pre-dissolved aqueous solution at 10 mM concentration, with water solubility reported as <10 mM for the powder form . The compound has a molecular weight of 1042.94 (triethylammonium salt form) and requires storage at -20°C . Vendor specifications indicate ≥99% purity by HPLC . For long-term storage, once dissolved, the compound should be stored at -80°C (up to 1 year) or -20°C (up to 1 month) to prevent degradation [1]. Sonication is recommended to facilitate dissolution in water .

Compound handling Solubility Laboratory reagent preparation

MRS 2957 Triethylammonium Salt: Validated Research Applications Based on Quantitative Evidence


P2Y6 Receptor Subtype-Specific Signaling Studies Requiring High Selectivity

Given its 14-fold and 66-fold selectivity against P2Y2 and P2Y4 receptors respectively, MRS 2957 is the optimal choice for studies where unequivocal attribution of signaling outcomes to P2Y6 activation is required. This selectivity profile, documented in calcium mobilization assays [1], minimizes confounding signals from cross-activation of related uridine nucleotide-sensitive receptors, a limitation encountered with endogenous agonist UDP. Researchers can pair MRS 2957 with the selective P2Y6 antagonist MRS 2578 (IC50 = 37 nM human) for rigorous target validation experiments .

Metabolic Research: Glucose Uptake and AMPK Signaling in Skeletal Muscle and Adipose Tissue

MRS 2957 has been functionally validated to stimulate glucose uptake in C2C12 skeletal muscle cells and 3T3-L1 adipocytes, with efficacy comparable to 200 nM insulin [1]. The compound also activates AMPK and induces phosphorylation of ACC in pancreatic β-cells, effects that are blocked by calcium chelation . These properties make MRS 2957 suitable for investigating P2Y6-mediated metabolic regulation, insulin-independent glucose disposal mechanisms, and AMPK-dependent signaling cascades in metabolic disease models.

Structure-Activity Relationship (SAR) Studies of P2Y6 Agonist Scaffolds

As a well-characterized member of the pyrimidine ribonucleotide series with a defined EC50 of 12 nM [1], MRS 2957 serves as a benchmark compound for SAR studies. Its 2.2-fold potency advantage over the structurally related analog MRS 2964 (EC50 = 26 nM) is attributed to the N4-methoxy substitution . This quantifiable differential provides a reference point for evaluating novel P2Y6 agonist candidates and for understanding the structural determinants of P2Y6 potency and selectivity.

Chemically Defined Positive Control in P2Y6 Antagonist Screening Campaigns

The reproducible, high-purity (≥99% by HPLC) [1] and defined potency (EC50 = 12 nM) of MRS 2957 make it an ideal positive control for high-throughput or medium-throughput screening campaigns aimed at identifying novel P2Y6 receptor antagonists. Its activity is reliably blocked by the reference antagonist MRS 2578 , providing a validated agonist-antagonist pair for assay development, quality control, and hit validation in drug discovery programs targeting the P2Y6 receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRS 2957 triethylammonium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.